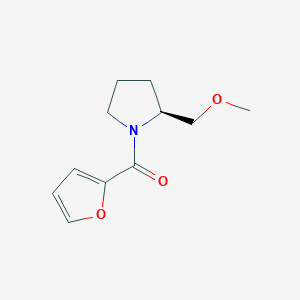
Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furanylcarbonyl Group: This step may involve acylation reactions using furanylcarbonyl chloride or similar reagents.
Introduction of the Methoxymethyl Group: This can be done through alkylation reactions using methoxymethyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Hydrogenation: To reduce any unsaturated intermediates.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Chemistry: As a building block in organic synthesis.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for developing pharmaceutical agents.
Industry: In the synthesis of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Furanyl Compounds: Compounds containing a furan ring.
Methoxymethyl Derivatives: Compounds with a methoxymethyl group.
Uniqueness
Pyrrolidine, 1-(2-furanylcarbonyl)-2-(methoxymethyl)-, (2S)- is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
属性
CAS 编号 |
183014-03-1 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
furan-2-yl-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C11H15NO3/c1-14-8-9-4-2-6-12(9)11(13)10-5-3-7-15-10/h3,5,7,9H,2,4,6,8H2,1H3/t9-/m0/s1 |
InChI 键 |
NNRIQEPXFRSXDE-VIFPVBQESA-N |
手性 SMILES |
COC[C@@H]1CCCN1C(=O)C2=CC=CO2 |
规范 SMILES |
COCC1CCCN1C(=O)C2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~3~-Bis[2-(4-aminophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14267840.png)
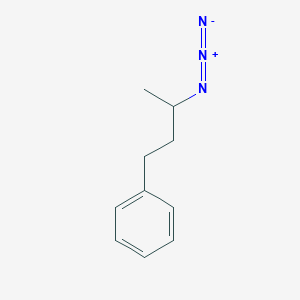
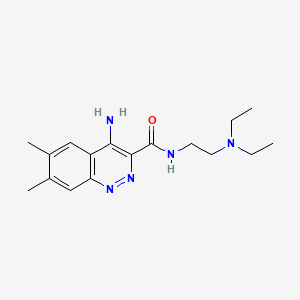
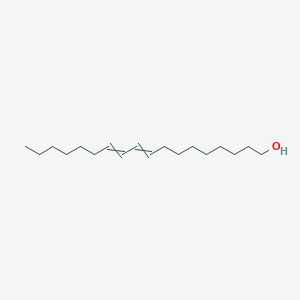
![(5-Cyano-2-methyl[3,4'-bipyridin]-6(1H)-ylidene)propanedinitrile](/img/structure/B14267863.png)
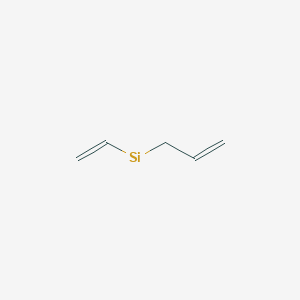

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]dithiophene](/img/structure/B14267876.png)
![Silane, tris(1-methylethyl)[(2S)-oxiranylmethoxy]-](/img/structure/B14267877.png)
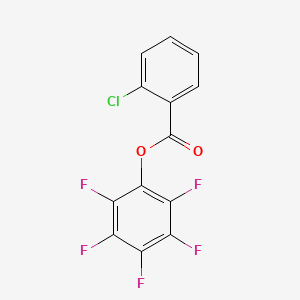
![2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene](/img/structure/B14267887.png)
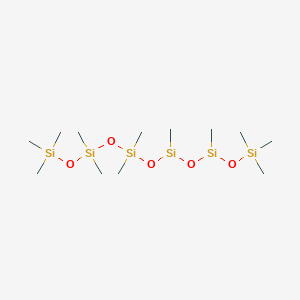
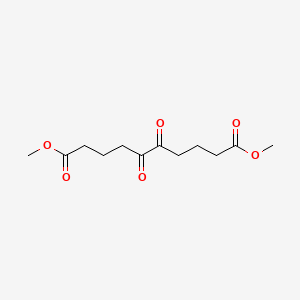
![1-[(2-Methoxypropan-2-YL)peroxy]dodecane](/img/structure/B14267899.png)
